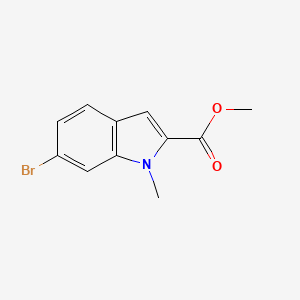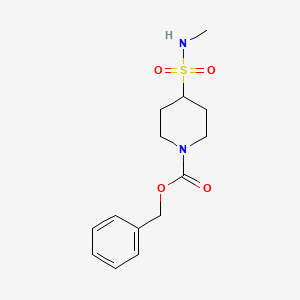![molecular formula C14H19N3O2 B2821395 tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate CAS No. 2108725-02-4](/img/structure/B2821395.png)
tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate is a synthetic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazo[1,5-a]pyridine scaffold is a versatile structure that can be modified to enhance its pharmacological properties, making it a valuable target for drug discovery and development.
作用機序
Target of Action
Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate, also known as MFCD30017743, primarily targets fungal pathogens, particularly Candida spp . The compound’s primary target is the Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
MFCD30017743 interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The compound’s mode of action is primarily antifungal, with excellent activity against Candida spp .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway. By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol intermediates, causing increased membrane fluidity and permeability, ultimately leading to fungal cell death .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of MFCD30017743 have been analyzed in silico . The compound exhibits potent antifungal activity with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . The admet analysis suggests that mfcd30017743 could be moderately toxic to humans .
Result of Action
The result of MFCD30017743’s action is the inhibition of fungal growth, particularly Candida spp . The compound effectively inhibits the formation of ergosterol in yeast cells at 2× MIC . This leads to the disruption of the fungal cell membrane and ultimately, cell death .
生化学分析
Biochemical Properties
The compound MFCD30017743 has been found to exhibit potent antifungal activity against a variety of fungal pathogens, including several multidrug-resistant Candida species . It interacts with the enzyme Sterol 14-alpha demethylase (CYP51), inhibiting the formation of ergosterol in yeast cells . Ergosterol is an essential component of fungal cell membranes, and its inhibition leads to cell death .
Cellular Effects
MFCD30017743 has been shown to have significant effects on cellular processes. It inhibits the growth and proliferation of different fungal strains, including drug-resistant Candida species . The compound exerts its effects by disrupting the formation of ergosterol, leading to alterations in cell membrane structure and function .
Molecular Mechanism
The molecular mechanism of action of MFCD30017743 involves its interaction with the enzyme CYP51. This enzyme is crucial for the biosynthesis of ergosterol . By inhibiting CYP51, MFCD30017743 prevents the formation of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MFCD30017743 have been observed over time. The compound exhibits a minimum inhibitory concentration ranging from 4 to 16 µg/mL, and a minimum fungicidal concentration in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida species .
Dosage Effects in Animal Models
Further in-vitro toxicity studies will help to understand the real-time toxic level .
Metabolic Pathways
Its interaction with the enzyme CYP51 suggests that it may be involved in the ergosterol biosynthesis pathway .
準備方法
The synthesis of tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the ethyl linker: The ethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the imidazo[1,5-a]pyridine core or the carbamate group.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used as a building block for the development of new chemical entities.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
類似化合物との比較
Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: This compound has a similar core structure but differs in the position of the nitrogen atoms within the ring. It is known for its antifungal and antibacterial properties.
Imidazo[1,2-b]pyridazine: This derivative has a different ring fusion pattern and exhibits distinct biological activities, including anti-inflammatory and anticancer effects.
Imidazo[1,2-c]pyrimidine: This compound has a pyrimidine ring fused to the imidazole core and is studied for its antiviral and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamate group, which can influence its pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
tert-butyl N-(2-imidazo[1,5-a]pyridin-3-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)15-8-7-12-16-10-11-6-4-5-9-17(11)12/h4-6,9-10H,7-8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIMLBFMXADQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C2N1C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)
![3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2821316.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2821318.png)
![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)
![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide](/img/structure/B2821321.png)



![4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2821328.png)
![2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE](/img/structure/B2821333.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/new.no-structure.jpg)
